![molecular formula C8H5BrF3N3 B2454424 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine CAS No. 1989659-65-5](/img/structure/B2454424.png)
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining a bromine atom, a methyl group, and a trifluoromethyl group attached to an imidazo[4,5-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine typically involves multi-step procedures. One common method includes the following steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Bromination: The bromine atom is introduced using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at C7 Bromine
The bromine atom at position 7 serves as a reactive site for nucleophilic displacement.
Mechanistic Insight : The trifluoromethyl group enhances the electrophilicity of the adjacent pyridine ring, facilitating nucleophilic attack at C7 .
C–H Functionalization at C5
The imidazo[4,5-c]pyridine core permits regioselective C–H activation at position 5.
Key Note : Positional selectivity (C5 over C6) is attributed to the electron-deficient environment created by the trifluoromethyl group .
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the ring, restricting electrophilic substitution to activated positions.
Reaction Type | Conditions | Product | Yield (%) | Site of Substitution | Source |
---|---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ (0°C) | 5-Nitro derivative | 30–40 | C5 (para to trifluoromethyl) | |
Halogenation | NBS, AIBN, CCl₄ (reflux) | 5-Bromo derivative | 45–55 | Requires radical initiation due to deactivation. |
Cross-Coupling Involving the Trifluoromethyl Group
While the CF₃ group is typically inert, it participates in specialized couplings:
Biological Activity and Reaction Implications
The compound’s interactions with biological targets are influenced by its reactivity:
-
Antiviral Activity : Derivatives inhibit HCV replication (EC₅₀ ~3 μM) via interaction with viral NS5A protein .
-
Kinase Inhibition : Analogous imidazo[4,5-c]pyridines inhibit IKK-ε and TBK1 by mimicking ATP binding.
Comparative Reactivity with Structural Analogs
Synthetic Limitations and Challenges
-
Steric Hindrance : The methyl group at N1 complicates C3 functionalization.
-
Solubility Issues : Poor solubility in polar solvents limits reaction optimization .
For further exploration, consult primary literature on palladium-mediated couplings and regioselective C–H activation .
Applications De Recherche Scientifique
Medicinal Chemistry
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine has been studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that compounds with imidazo[4,5-c]pyridine frameworks exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in targeting cancer cells .
- Antimicrobial Properties : Studies have shown that similar compounds can exhibit significant antimicrobial activity. The bromine atom and trifluoromethyl group may enhance interaction with microbial membranes, leading to increased efficacy against pathogens .
Material Science
The compound's unique electronic properties make it suitable for applications in material science.
- Organic Electronics : Due to its electron-withdrawing trifluoromethyl group, this compound can be utilized in the development of organic semiconductors. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with desirable electronic properties. Its incorporation into polymer matrices could lead to materials with enhanced conductivity and stability under operational conditions .
Case Studies
Mécanisme D'action
The mechanism of action of 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and the imidazo[4,5-c]pyridine core contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine: Similar structure but different positioning of the imidazo ring.
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-d]pyridine: Another positional isomer with different electronic properties.
7-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine: Chlorine atom instead of bromine, affecting reactivity and biological activity.
Uniqueness
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is unique due to the specific combination of substituents and the positioning of the imidazo[4,5-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Activité Biologique
7-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a trifluoromethyl group and a bromine atom, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antibacterial agent.
Pathogen | MIC (μg/mL) | Control (μg/mL) |
---|---|---|
Staphylococcus aureus | 12.5 | 2 (Ciprofloxacin) |
Escherichia coli | 15.0 | 2 (Ciprofloxacin) |
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory effects, primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In a study assessing its COX inhibition:
- IC₅₀ against COX-1: 19.45 ± 0.07 μM
- IC₅₀ against COX-2: 23.8 ± 0.20 μM
These values suggest that the compound has a significant impact on inflammatory pathways, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have yielded promising results. It was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's efficacy was evaluated in various cancer models, demonstrating IC₅₀ values that suggest it could serve as a lead compound for further development.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory processes and microbial metabolism.
- Cell Signaling Modulation: It appears to modulate signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging: The trifluoromethyl group may enhance its ability to scavenge ROS, contributing to its antioxidant properties.
Study on Anti-inflammatory Effects
A study conducted by Tageldin et al. evaluated various imidazo derivatives for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that compounds similar to this compound exhibited significant reductions in edema comparable to indomethacin.
Antimicrobial Efficacy Assessment
In another research effort, the antimicrobial efficacy was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had potent activity against both pathogens, supporting its potential use in treating bacterial infections.
Propriétés
IUPAC Name |
7-bromo-1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3/c1-15-6-4(9)2-13-3-5(6)14-7(15)8(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBHYKWVDNCYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2N=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.